molecular formula C12H10F2N2O2 B11820675 Ethyl 2-cyano-3-(2,5-difluoroanilino)prop-2-enoate

Ethyl 2-cyano-3-(2,5-difluoroanilino)prop-2-enoate

Cat. No.: B11820675
M. Wt: 252.22 g/mol
InChI Key: WEYNZBYZZUOMCZ-UHFFFAOYSA-N
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Description

Ethyl 2-cyano-3-[(2,5-difluorophenyl)amino]prop-2-enoate is a chemical compound with the molecular formula C12H10F2N2O2 and a molecular weight of 252.22 g/mol This compound is known for its unique structure, which includes a cyano group, a difluorophenyl group, and an ethyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-cyano-3-[(2,5-difluorophenyl)amino]prop-2-enoate typically involves the reaction of ethyl cyanoacetate with 2,5-difluoroaniline under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium ethoxide, and a solvent, such as ethanol. The reaction mixture is heated to reflux for several hours to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods

In an industrial setting, the production of ethyl 2-cyano-3-[(2,5-difluorophenyl)amino]prop-2-enoate may involve similar reaction conditions but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-cyano-3-[(2,5-difluorophenyl)amino]prop-2-enoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and specific solvents .

Major Products

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxides, reduction may produce amines, and substitution reactions can result in various substituted derivatives .

Scientific Research Applications

Ethyl 2-cyano-3-[(2,5-difluorophenyl)amino]prop-2-enoate has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ethyl 2-cyano-3-[(2,5-difluorophenyl)amino]prop-2-enoate involves its interaction with specific molecular targets and pathways. The cyano group and difluorophenyl group play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes and receptors, leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 2-cyano-3-[(2,5-difluorophenyl)amino]prop-2-enoate is unique due to the presence of the difluorophenyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research applications and distinguishes it from other similar compounds .

Properties

Molecular Formula

C12H10F2N2O2

Molecular Weight

252.22 g/mol

IUPAC Name

ethyl 2-cyano-3-(2,5-difluoroanilino)prop-2-enoate

InChI

InChI=1S/C12H10F2N2O2/c1-2-18-12(17)8(6-15)7-16-11-5-9(13)3-4-10(11)14/h3-5,7,16H,2H2,1H3

InChI Key

WEYNZBYZZUOMCZ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(=CNC1=C(C=CC(=C1)F)F)C#N

Origin of Product

United States

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